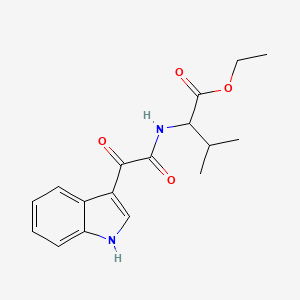
N-(1H-Indol-3-yloxoacetyl)-DL-valine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BRN 5602299 involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the reaction of furfural with an amine to form a furan derivative.
Attachment of the morpholine ring: The furan derivative is then reacted with a morpholine derivative to introduce the morpholine ring.
Formation of the phenyl group:
Industrial production methods for BRN 5602299 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
BRN 5602299 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert BRN 5602299 into its reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
BRN 5602299 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: BRN 5602299 is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of BRN 5602299 involves its interaction with specific molecular targets within cells. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes. Detailed studies have shown that the compound can affect the levels of intracellular reactive oxygen species, alter membrane permeability, and impact cellular morphology.
Comparison with Similar Compounds
BRN 5602299 can be compared with other similar compounds, such as:
- 1-{4-[5-({[3-(4-morpholinyl)propyl]amino}methyl)-2-furyl]phenyl}methanol
- 1-{4-[5-({[3-(4-morpholinyl)propyl]amino}methyl)-2-furyl]phenyl}propanol
These compounds share similar structural features but differ in the length of the carbon chain attached to the phenyl group. The uniqueness of BRN 5602299 lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
97529-41-4 |
|---|---|
Molecular Formula |
C17H20N2O4 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
ethyl 2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C17H20N2O4/c1-4-23-17(22)14(10(2)3)19-16(21)15(20)12-9-18-13-8-6-5-7-11(12)13/h5-10,14,18H,4H2,1-3H3,(H,19,21) |
InChI Key |
TYWWKQFCOVQASG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















